molecular formula C27H36N6O3 B2565413 N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 921902-05-8

N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2565413
CAS No.: 921902-05-8
M. Wt: 492.624
InChI Key: XPILOEDATZOBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound featuring a hybrid structure combining a tetrahydroquinoline core, a 4-methylpiperazine moiety, and a 4-acetamidophenyl group linked via an ethanediamide bridge.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N6O3/c1-19(34)29-22-7-9-23(10-8-22)30-27(36)26(35)28-18-25(33-15-13-31(2)14-16-33)21-6-11-24-20(17-21)5-4-12-32(24)3/h6-11,17,25H,4-5,12-16,18H2,1-3H3,(H,28,35)(H,29,34)(H,30,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPILOEDATZOBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Synthesis of the Tetrahydroquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.

    Formation of the Piperazine Intermediate: This involves the alkylation of piperazine with an appropriate alkyl halide.

    Coupling Reactions: The final step involves coupling the intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the tetrahydroquinoline ring or the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamide or the amide linkages.

    Substitution: The aromatic ring in the acetamidophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Interaction with Receptors: Modulating receptor activity to produce therapeutic effects.

    Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Phenyl Substituent Heterocyclic Amine Hypothesized Impact on Properties
Target compound 4-acetamidophenyl 4-methylpiperazine Enhanced hydrogen bonding (solubility/binding affinity); increased polarity due to methylpiperazine
N-(4-fluorophenyl) analog () 4-fluorophenyl Piperidine Higher lipophilicity (fluorine’s electron-withdrawing effect); reduced basicity (piperidine vs. piperazine)

The 4-acetamidophenyl group likely improves aqueous solubility and target binding via hydrogen-bonding interactions compared to the hydrophobic 4-fluorophenyl group. Conversely, the fluorine substituent may enhance membrane permeability and metabolic stability .

Heterocyclic Amine Modifications

The substitution of 4-methylpiperazine (target) versus piperidine (analog) influences electronic and steric properties:

  • Piperidine : A six-membered saturated ring with one amine, offering less conformational flexibility and lower basicity compared to piperazine derivatives.

These differences may affect pharmacokinetics, such as blood-brain barrier penetration or off-target effects, though experimental validation is needed .

Research Findings and Methodological Insights

Structural and Functional Analysis

highlights methodologies for analyzing N-substituted compounds, including quantum chemical calculations to predict dipole moments, charge distributions, and spectroscopic behavior. Applying these approaches to the target compound could elucidate its electronic profile and reactivity. For example, the acetamidophenyl group may introduce distinct charge-transfer regions compared to nitro or dimethylamino substituents in other analogs .

Crystallographic Considerations

Accurate determination of bond lengths and angles could clarify conformational preferences, especially in the ethanediamide linker and tetrahydroquinoline core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.